molecular formula C9H12BrNO B8781845 Benzenamine, 3-bromo-4-methoxy-N,N-dimethyl- CAS No. 102236-13-5

Benzenamine, 3-bromo-4-methoxy-N,N-dimethyl-

Cat. No.: B8781845
CAS No.: 102236-13-5
M. Wt: 230.10 g/mol
InChI Key: ZPTYNMDNRYYQSI-UHFFFAOYSA-N
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Description

Benzenamine, 3-bromo-4-methoxy-N,N-dimethyl-: is an organic compound with the molecular formula C9H12BrNO It is a substituted aniline derivative, where the aniline core is modified with a bromine atom at the 3-position, a methoxy group at the 4-position, and two methyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 3-bromo-4-methoxy-N,N-dimethyl- typically involves the bromination of 4-methoxy-N,N-dimethylaniline. The reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: Benzenamine, 3-bromo-4-methoxy-N,N-dimethyl- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as fluoride or chloride, using appropriate reagents.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.

Common Reagents and Conditions:

    Substitution: Reagents like sodium fluoride or sodium chloride in the presence of a suitable solvent.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

Major Products:

    Substitution: Formation of 3-fluoro-4-methoxy-N,N-dimethylaniline or 3-chloro-4-methoxy-N,N-dimethylaniline.

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of 3-amino-4-methoxy-N,N-dimethylaniline.

Scientific Research Applications

Chemistry: Benzenamine, 3-bromo-4-methoxy-N,N-dimethyl- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of brominated aniline derivatives on biological systems. It may also be used in the development of new bioactive compounds.

Medicine: The compound’s derivatives may have potential therapeutic applications. Research is ongoing to explore its use in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry: In the industrial sector, Benzenamine, 3-bromo-4-methoxy-N,N-dimethyl- is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it valuable in the formulation of various industrial products.

Mechanism of Action

The mechanism of action of Benzenamine, 3-bromo-4-methoxy-N,N-dimethyl- and its derivatives depends on the specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and methoxy group can influence the compound’s binding affinity and specificity towards these targets. The exact pathways involved in its mechanism of action are subject to ongoing research and may vary depending on the context of its use.

Comparison with Similar Compounds

    3-Bromo-N,N-dimethylaniline: Similar structure but lacks the methoxy group.

    4-Bromo-N,N-dimethylaniline: Bromine atom at the 4-position instead of the 3-position.

    3-Methoxy-N,N-dimethylaniline: Lacks the bromine atom.

Uniqueness: Benzenamine, 3-bromo-4-methoxy-N,N-dimethyl- is unique due to the presence of both bromine and methoxy substituents on the aniline core. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.

Properties

CAS No.

102236-13-5

Molecular Formula

C9H12BrNO

Molecular Weight

230.10 g/mol

IUPAC Name

3-bromo-4-methoxy-N,N-dimethylaniline

InChI

InChI=1S/C9H12BrNO/c1-11(2)7-4-5-9(12-3)8(10)6-7/h4-6H,1-3H3

InChI Key

ZPTYNMDNRYYQSI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=C(C=C1)OC)Br

Origin of Product

United States

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